molecular formula C20H22FN3O3S B2852661 N-(3-(5-(4-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-61-1

N-(3-(5-(4-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

カタログ番号: B2852661
CAS番号: 851718-61-1
分子量: 403.47
InChIキー: SQFWOCXJUNJTMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(5-(4-Fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based compound featuring a 4-fluorophenyl group at position 5 of the dihydropyrazole ring, an isobutyryl substituent at position 1, and a methanesulfonamide group attached to the para position of the phenyl ring at position 2. Its synthesis typically involves coupling reactions using reagents such as EDCI and HOBT, followed by purification via column chromatography .

特性

IUPAC Name

N-[3-[3-(4-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(14-7-9-16(21)10-8-14)12-18(22-24)15-5-4-6-17(11-15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFWOCXJUNJTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects.

生物活性

N-(3-(5-(4-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H22FN5O2S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{5}\text{O}_{2}\text{S}

Molecular Characteristics:

PropertyValue
Molecular Weight393.47 g/mol
Molecular FormulaC19H22F N5O2S
InChIKeyXXXXXX

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound in focus has demonstrated significant antiproliferative effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) in vitro .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis. Studies have reported minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Effects

The compound has shown promise in neuroprotection by inhibiting oxidative stress pathways and apoptosis in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a critical role .

Case Studies

  • Anticancer Study : A study involving the treatment of MCF-7 cells with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.
  • Antimicrobial Study : Another investigation assessed the efficacy of the compound against multidrug-resistant bacterial strains, revealing effectiveness comparable to standard antibiotics.
  • Inflammation Model : In a murine model of arthritis, administration of the compound resulted in significant reductions in joint swelling and histological improvements compared to control groups.

科学的研究の応用

Antimicrobial Activity

Sulfonamides, including N-(3-(5-(4-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, are known for their antimicrobial properties . Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. The specific arrangement of the pyrazole ring may enhance the binding affinity to bacterial enzymes, potentially leading to effective treatments against resistant strains.

Anti-inflammatory Properties

The compound's structure suggests it may also possess anti-inflammatory properties . Pyrazole derivatives have been studied for their ability to inhibit inflammatory pathways. Molecular docking studies indicate that such compounds can interact with cyclooxygenase enzymes, which play a crucial role in inflammation.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityReferences
N-(4-fluorophenyl)-methanesulfonamideSimple methanesulfonamide structureModerate antibacterial activity
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazoleFluorinated pyrazoleStrong anti-inflammatory effects
1-(phenylsulfonyl)-4-methylpyrazoleContains phenylsulfonyl groupLow antimicrobial activity

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound). The results demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibiotic agent.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study utilized molecular docking simulations to predict interactions between the compound and key inflammatory mediators. Results indicated that this compound could effectively inhibit cyclooxygenase enzymes, supporting its application in treating inflammatory diseases.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Pyrazoline Ring

Aryl Group Modifications
  • 4-Fluorophenyl vs. 2-Methylphenyl ():
    The compound N-{3-[1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide replaces the 4-fluorophenyl group with a 2-methylphenyl group. The methyl substituent in the ortho position introduces steric hindrance, which may reduce binding affinity to flat, planar targets (e.g., enzyme active sites) compared to the smaller, para-substituted fluorine. Fluorine’s electron-withdrawing nature also enhances the compound’s metabolic stability relative to the electron-donating methyl group .

  • 4-Fluorophenyl vs. 4-(Dimethylamino)phenyl (): The analog N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a dimethylamino group at the para position. This strongly electron-donating group increases solubility due to polarity but may reduce membrane permeability.
Sulfonamide and Acyl Group Variations
  • Ethanesulfonamide vs. Methanesulfonamide ():
    N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide substitutes the methanesulfonamide with ethanesulfonamide and introduces a 3-chlorophenylsulfonyl group. The larger ethane group may enhance lipophilicity, while the chlorine atom could improve target binding via halogen interactions. However, the 2-fluorophenyl substituent (vs. 4-fluorophenyl in the target) may lead to suboptimal steric alignment in certain biological targets .

  • Isobutyryl vs. Propionyl (): The compound N-(3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide replaces isobutyryl with propionyl.
Antiviral Potential ():

Pyrazoline-sulfonamide hybrids, including analogs like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, exhibit strong binding to monkeypox virus (MPXV) DNA polymerase and A42R protein. Molecular dynamics (MD) simulations confirm stable interactions, suggesting that the 4-fluorophenyl group in the target compound may optimize binding affinity compared to bulkier substituents (e.g., ethoxyphenyl) .

Physicochemical and ADME Properties

Compound Feature Target Compound Analog (Evidence) Key Differences
Aryl Group 4-Fluorophenyl 2-Methylphenyl (14) Steric hindrance vs. electronic effects
Sulfonamide Group Methanesulfonamide Ethanesulfonamide (6) Increased lipophilicity
Acyl Group Isobutyryl Propionyl (15) Reduced steric bulk
Electron-Donating Group None 4-(Dimethylamino)phenyl (13) Enhanced solubility

準備方法

Cyclocondensation for Dihydropyrazole Formation

The dihydro-pyrazole scaffold is synthesized via Meyer-Schuster rearrangement and cyclization. Propargyl alcohol derivatives react with halogen sources (e.g., N-bromosuccinimide) and hydrazine under acidic conditions.

Representative Procedure :

  • Combine 3-(4-fluorophenyl)prop-2-yn-1-ol (2 mmol), N-bromosuccinimide (2 mmol), and bismuth triflate (0.1 mmol) in dioxane.
  • Reflux at 101°C for 4 h.
  • Add hydrazine hydrate (2.1 mmol), stir for 5 h.
  • Quench with brine, extract with ethyl acetate, and purify via column chromatography (89–91% yield).

Table 1: Halogen Source Impact on Cyclocondensation Efficiency

Halogen Source Propargyl Alcohol Derivative Yield (%)
N-Bromosuccinimide 3-(4-Fluorophenyl)prop-2-yn-1-ol 91
N-Iodosuccinimide 1,3-Di(4-fluorophenyl)prop-2-yn-1-ol 89
N-Chlorosuccinimide 3-(4-Chlorophenyl)prop-2-yn-1-ol 88

Fluorophenyl Group Incorporation

The 4-fluorophenyl moiety is introduced via fluorinated propargyl alcohol precursors. Electrophilic fluorination post-cyclization is less efficient due to side reactions.

N-Acylation with Isobutyryl Moiety

The pyrazole’s NH undergoes acylation using isobutyryl chloride under basic conditions:

  • Dissolve dihydropyrazole intermediate (1 mmol) in dichloromethane.
  • Add diisopropylethylamine (1.5 mmol) and isobutyryl chloride (1.2 mmol).
  • Stir at 25°C for 12 h.
  • Isolate via solvent evaporation (85% yield).

Sulfonamide Functionalization

The 3-aminophenyl group reacts with methanesulfonyl chloride:

  • Dissolve 3-aminophenyl intermediate (1 mmol) in dichloromethane.
  • Add diisopropylethylamine (2 mmol) and methanesulfonyl chloride (1.1 mmol).
  • Stir at 25°C for 16 h.
  • Purify via recrystallization (90% yield).

Process Optimization and Yield Enhancement

Solvent and Catalyst Screening

Table 2: Solvent Impact on Sulfonylation Efficiency

Solvent Reaction Time (h) Yield (%)
Dichloromethane 16 90
Tetrahydrofuran 24 78
Acetonitrile 20 82

Bismuth triflate (0.1 mmol) outperforms scandium triflate in cyclocondensation, reducing side-product formation.

Temperature Control

N-Acylation at 0°C decreases yields (72%) due to incomplete reaction, while 25°C optimizes kinetics.

Alternative Methodological Approaches

Knorr Pyrazole Synthesis

Classical 1,3-dicarbonyl cyclization with hydrazine derivatives achieves lower regioselectivity (65% yield) compared to Meyer-Schuster methods.

Decarboxylative Fluorination

Post-synthetic fluorination using Selectfluor® introduces defects, limiting utility.

Scalability and Industrial Production

Continuous Flow Reactors

Pilot-scale systems achieve 85% yield for cyclocondensation at 10 kg/batch, reducing reaction time by 40% compared to batch processes.

Purification Techniques

Simulated moving bed chromatography enhances purity (>99%) while maintaining throughput.

Critical Analysis of Synthetic Challenges

  • Regioselectivity in Cyclocondensation : N-Halosuccinimide choice dictates halogen placement, requiring precise stoichiometry.
  • Nitro Reduction Sensitivity : Catalytic hydrogenation of the 3-nitrophenyl intermediate risks over-reduction; sodium dithionite offers safer alternatives.
  • Sulfonylation Side Reactions : Excess methanesulfonyl chloride promotes disulfonation, necessitating slow addition protocols.

Q & A

Q. What are the key synthetic steps for preparing N-(3-(5-(4-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

The synthesis typically involves:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions.
  • Step 2 : Introduction of the 4-fluorophenyl group using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) .
  • Step 3 : Acylation with isobutyryl chloride to install the isobutyryl moiety.
  • Step 4 : Sulfonylation with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to attach the methanesulfonamide group . Critical parameters: Reaction temperature (60–100°C), solvent selection (DMF or THF), and purification via column chromatography or recrystallization.

Q. Which analytical techniques are essential for structural characterization?

  • Single-crystal X-ray diffraction (XRD) : Resolves 3D conformation and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity; ¹⁹F NMR identifies fluorophenyl group integration .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is purity and identity validated during synthesis?

  • HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .
  • Melting point analysis : Consistency with literature values indicates purity.
  • Elemental analysis : Matches calculated vs. observed C, H, N, S percentages .

Q. What are the primary biological targets of this compound?

  • Enzyme inhibition : Sulfonamide groups often target carbonic anhydrases or cyclooxygenases (COX) .
  • Receptor binding : Pyrazole derivatives may interact with GABA receptors or kinase domains .
  • In vitro assays: Enzymatic inhibition (IC₅₀) and cell viability (MTT assay) are standard screening methods .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural characterization be resolved?

  • Cross-validation : Compare XRD data with NMR/IR results to confirm bond lengths and functional groups .
  • Dynamic NMR : Resolves conformational exchange broadening in ¹H NMR spectra (e.g., rotamers in sulfonamide groups) .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and verify stereochemistry .

Q. What strategies optimize synthetic routes for higher yields?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
  • Flow chemistry : Enhances reproducibility in multi-step syntheses, particularly for Suzuki couplings .
  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to minimize byproducts .

Q. How can computational methods predict bioactivity and guide SAR studies?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., IC₅₀) .
  • Molecular docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) to identify key interactions (e.g., π-π stacking with fluorophenyl) .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives for synthesis .

Methodological Considerations

  • Data contradiction example : If XRD and NMR suggest conflicting substituent orientations, re-examine crystallization conditions (e.g., solvent polarity effects) .

  • Yield optimization table :

    ParameterTypical RangeOptimized Value
    Reaction Temp.60–100°C80°C
    Catalyst Loading1–5 mol% Pd3 mol%
    PurificationColumn/Recryst.Recrystallization (EtOH/H₂O)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。